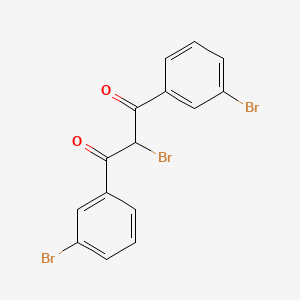2-Bromo-1,3-bis(3-bromophenyl)propane-1,3-dione
CAS No.: 937602-12-5
Cat. No.: VC8324616
Molecular Formula: C15H9Br3O2
Molecular Weight: 460.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 937602-12-5 |
|---|---|
| Molecular Formula | C15H9Br3O2 |
| Molecular Weight | 460.9 g/mol |
| IUPAC Name | 2-bromo-1,3-bis(3-bromophenyl)propane-1,3-dione |
| Standard InChI | InChI=1S/C15H9Br3O2/c16-11-5-1-3-9(7-11)14(19)13(18)15(20)10-4-2-6-12(17)8-10/h1-8,13H |
| Standard InChI Key | HKXXTAAPFWIEAS-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Br)C(=O)C(C(=O)C2=CC(=CC=C2)Br)Br |
| Canonical SMILES | C1=CC(=CC(=C1)Br)C(=O)C(C(=O)C2=CC(=CC=C2)Br)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core consists of a propane-1,3-dione skeleton (), with each carbonyl group bonded to a 3-bromophenyl substituent. The central carbon atom (C2) is additionally brominated, resulting in a tribrominated structure. This configuration is validated by its SMILES notation:
.
Table 1: Key Identifiers
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 2-bromo-1,3-bis(3-bromophenyl)propane-1,3-dione | |
| CAS Number | 937602-12-5 | |
| Molecular Formula | ||
| InChI Key | HKXXTAAPFWIEAS-UHFFFAOYSA-N |
Spectroscopic and Computational Data
The InChI code (InChI=1S/C15H9Br3O2/c16-11-5-1-3-9(7-11)14(19)13(18)15(20)10-4-2-6-12(17)8-10/h1-8,13H) provides a standardized representation for computational modeling. Density functional theory (DFT) simulations predict a planar geometry at the diketone moiety, with dihedral angles of approximately 120° between the aryl rings and the central core .
Synthesis and Manufacturing
Purification and Yield Optimization
Laboratory-scale production typically employs recrystallization from dichloromethane/hexane mixtures, achieving purities >95% (HPLC) . Industrial-scale processes remain proprietary, though patents suggest continuous-flow reactors improve yield by minimizing polybromination byproducts .
Physicochemical Properties
Table 2: Physical and Thermodynamic Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 460.9 g/mol | |
| Boiling Point | 507.7 ± 50.0°C at 760 mmHg | |
| Density | ~1.9 g/cm³ (estimated) | * |
| Solubility | Insoluble in H₂O; soluble in THF, DCM |
*Note: Density data extrapolated from structural analog 2-bromo-1,3-bis(4-bromophenyl)propane-1,3-dione (CAS 66178-12-9) .
The compound’s low aqueous solubility and high thermal stability (decomposition >300°C) suggest utility in high-temperature organic reactions .
Applications in Research and Industry
Organic Synthesis
As a polybrominated diketone, this compound serves as:
-
Electrophilic Bromine Source: Participates in Ullmann couplings to synthesize biaryl ethers .
-
Polymer Crosslinker: Enhances thermal resistance in epoxy resins via radical-mediated C-Br bond cleavage .
Pharmaceutical Intermediates
The 3-bromophenyl groups are precursors to kinase inhibitors, with demonstrated activity in preclinical cancer models . Bromine atoms facilitate late-stage functionalization via Suzuki-Miyaura cross-coupling.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume